molecular formula C9H5Cl2NO2S B139141 4-chloroquinoline-3-sulfonyl Chloride CAS No. 157494-40-1

4-chloroquinoline-3-sulfonyl Chloride

Cat. No.: B139141
CAS No.: 157494-40-1
M. Wt: 262.11 g/mol
InChI Key: BCCXDQDFYWKDEH-UHFFFAOYSA-N
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Description

4-chloroquinoline-3-sulfonyl chloride: is a chemical compound with the molecular formula C9H5Cl2NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the field of organic synthesis .

Scientific Research Applications

Chemistry: In chemistry, 4-chloroquinoline-3-sulfonyl chloride is used as a building block for the synthesis of various organic compounds. It is particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to introduce sulfonyl groups into peptides and proteins, which can help in understanding their structure and function .

Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They are investigated for their antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .

Safety and Hazards

The safety data sheet for 4-chloroquinoline-3-sulfonyl chloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Mode of Action:

4-Chloroquinoline-3-sulfonyl chloride inhibits the action of heme polymerase in malarial trophozoites. Here’s how it works:

Pharmacokinetics:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinoline-3-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method is the reaction of 4-chloroquinoline with chlorosulfonic acid, which results in the formation of this compound. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-chloroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

  • 2-chloroquinoline-3-carbaldehyde
  • 4-chloroquinoline-3-carboxylic acid
  • 4-chloroquinoline-3-sulfonamide

Uniqueness: 4-chloroquinoline-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it distinct from other quinoline derivatives that may lack this functional group .

Properties

IUPAC Name

4-chloroquinoline-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c10-9-6-3-1-2-4-7(6)12-5-8(9)15(11,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCXDQDFYWKDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473808
Record name 4-Chloroquinoline-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157494-40-1
Record name 4-Chloroquinoline-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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